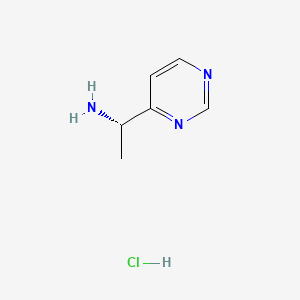
N-(thiophen-2-ylcarbamothioyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-2-ylcarbamothioyl)acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylcarbamothioyl)acetamide typically involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with ammonium thiocyanate to yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(thiophen-2-ylcarbamothioyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohols.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
N-(thiophen-2-ylcarbamothioyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of N-(thiophen-2-ylcarbamothioyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. The compound may also inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxamide: Similar structure but lacks the thiocarbamoyl group.
Thiophene-2-thiol: Contains a thiol group instead of the carbamothioyl group.
Thiophene-2-carboxylic acid: Precursor in the synthesis of N-(thiophen-2-ylcarbamothioyl)acetamide.
Uniqueness
This compound is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The presence of the thiocarbamoyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and other research fields .
Propiedades
Número CAS |
66646-14-8 |
|---|---|
Fórmula molecular |
C7H8N2OS2 |
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
N-(thiophen-2-ylcarbamothioyl)acetamide |
InChI |
InChI=1S/C7H8N2OS2/c1-5(10)8-7(11)9-6-3-2-4-12-6/h2-4H,1H3,(H2,8,9,10,11) |
Clave InChI |
ORBFKRJIRMHNQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=S)NC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)



![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)

![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)

![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)
![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)
